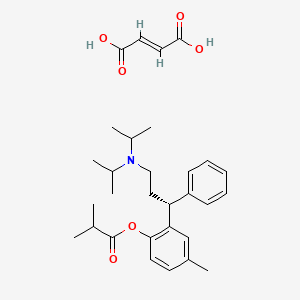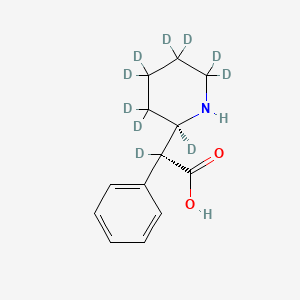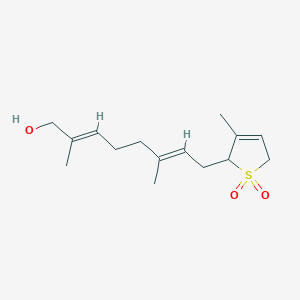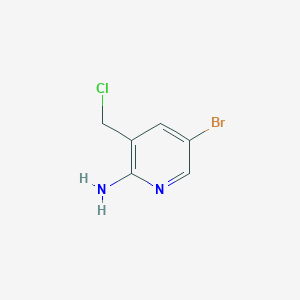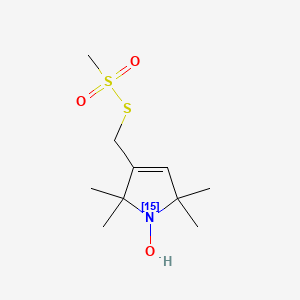
(1-Oxyl-2,2,5,5-tetramethyl-Delta3-pyrroline-3-methyl) Methanethiosulfonate-15N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Oxyl-2,2,5,5-tetramethyl-Delta3-pyrroline-3-methyl) Methanethiosulfonate-15N is a thiol-reactive spin label compound. It is used extensively in biochemical and biophysical research to probe the conformation and dynamics of thiolated proteins. The compound is characterized by its paramagnetic nitroxide group, which makes it useful for electron paramagnetic resonance (EPR) spectroscopy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Oxyl-2,2,5,5-tetramethyl-Delta3-pyrroline-3-methyl) Methanethiosulfonate-15N involves several steps:
Formation of the Pyrroline Ring: The initial step involves the formation of the pyrroline ring through a cyclization reaction.
Introduction of the Nitroxide Group: The nitroxide group is introduced via oxidation of the corresponding hydroxylamine.
Attachment of the Methanethiosulfonate Group: The final step involves the attachment of the methanethiosulfonate group to the pyrroline ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The process includes:
Temperature Control: Maintaining an optimal temperature to facilitate the cyclization and oxidation reactions.
Purification: Using techniques such as column chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Oxyl-2,2,5,5-tetramethyl-Delta3-pyrroline-3-methyl) Methanethiosulfonate-15N undergoes several types of chemical reactions:
Oxidation: The nitroxide group can be oxidized to form oxoammonium cations.
Reduction: The nitroxide group can be reduced to form hydroxylamines.
Substitution: The methanethiosulfonate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and ascorbic acid are used.
Substitution: Nucleophiles such as thiols and amines are commonly used in substitution reactions.
Major Products
Oxidation: Oxoammonium cations.
Reduction: Hydroxylamines.
Substitution: Thiolated or aminated derivatives of the compound.
Applications De Recherche Scientifique
(1-Oxyl-2,2,5,5-tetramethyl-Delta3-pyrroline-3-methyl) Methanethiosulfonate-15N is widely used in various fields of scientific research:
Chemistry: Used as a spin label in EPR spectroscopy to study the structure and dynamics of molecules.
Biology: Employed to investigate the conformational changes in proteins and nucleic acids.
Medicine: Utilized in the study of protein-protein interactions and the development of therapeutic agents.
Industry: Applied in the development of new materials and the study of catalytic processes.
Mécanisme D'action
The compound exerts its effects through the formation of a covalent bond with thiol groups in proteins. This covalent attachment allows the nitroxide group to act as a spin label, which can be detected using EPR spectroscopy. The molecular targets include cysteine residues in proteins, and the pathways involved are related to the conformational changes and dynamics of the labeled proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-Oxyl-2,2,5,5-tetramethyl-Delta3-pyrroline-3-methyl) Methanethiosulfonate: The non-isotopically labeled version of the compound.
(1-Oxyl-2,2,5,5-tetramethyl-Delta3-pyrroline-3-methyl) Methanethiosulfonate-d15: A deuterium-labeled version of the compound.
Propriétés
Formule moléculaire |
C10H19NO3S2 |
|---|---|
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
1-hydroxy-2,2,5,5-tetramethyl-3-(methylsulfonylsulfanylmethyl)(115N)pyrrole |
InChI |
InChI=1S/C10H19NO3S2/c1-9(2)6-8(7-15-16(5,13)14)10(3,4)11(9)12/h6,12H,7H2,1-5H3/i11+1 |
Clé InChI |
MXZPGYFBZHBAQM-KHWBWMQUSA-N |
SMILES isomérique |
CC1(C=C(C([15N]1O)(C)C)CSS(=O)(=O)C)C |
SMILES canonique |
CC1(C=C(C(N1O)(C)C)CSS(=O)(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (3E)-6-chloro-2-hydroxy-3-[[4-(trifluoromethoxy)phenyl]carbamoylhydrazinylidene]-1H-indene-2-carboxylate](/img/structure/B13443169.png)
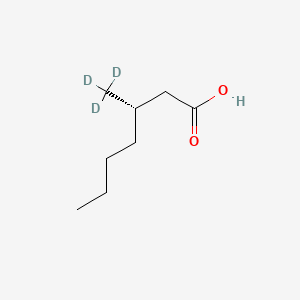
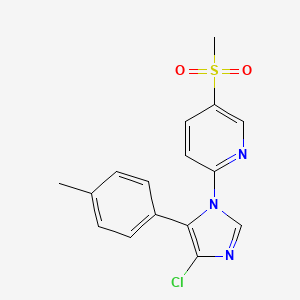
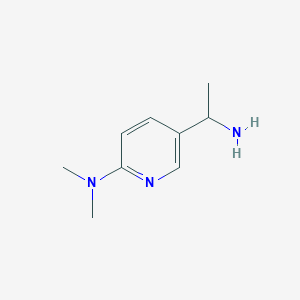
![1-[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13443203.png)
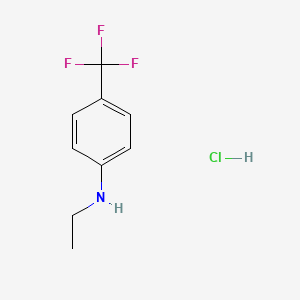
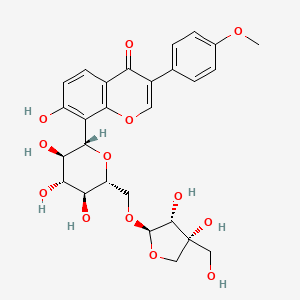
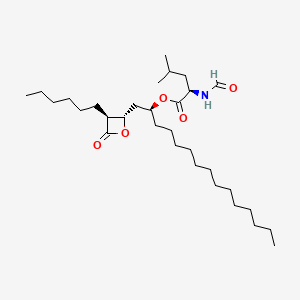
![3-[2-(3-Bromophenyl)ethyl]-N-(1,1-dimethylethyl)-2-pyridinecarboxamide](/img/structure/B13443224.png)
